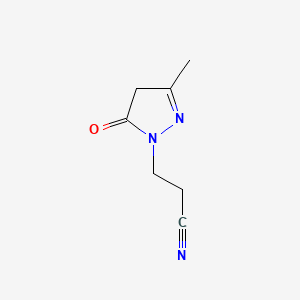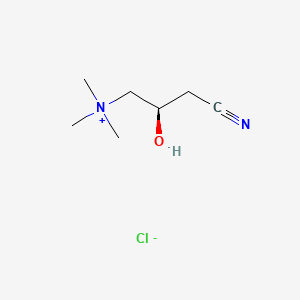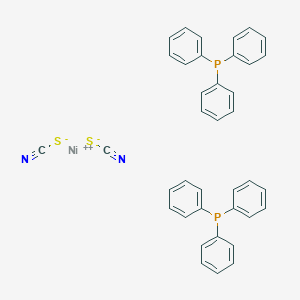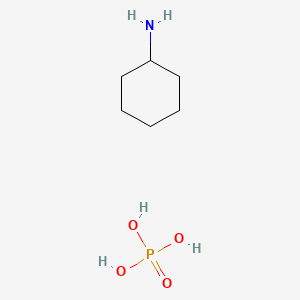
5-Pyrrolidin-1-yl-2h-tetrazole
Descripción general
Descripción
5-Pyrrolidin-1-yl-2h-tetrazole is a compound with the molecular formula C5H9N5 . It has been used as an organocatalyst in the preparation of enantioselective chiral 1,2-oxazines from achiral ketones via an intramolecular Wittig reaction . It has also been used to synthesize diastereoselective Michael addition products by the addition of aliphatic aldehydes to β-nitrostyrene .
Synthesis Analysis
The synthesis of (S)- and ®-5-Pyrrolidin-2-yl-1H-tetrazoles has been discussed in several papers . These compounds have been used as organocatalysts and their synthesis methods have been summarized. The general reaction mechanism and subsequent analysis of each reaction type for which they have proved to be efficient catalytic species have also been discussed .Molecular Structure Analysis
The molecular structure of 5-Pyrrolidin-1-yl-2h-tetrazole is characterized by a molecular formula of C5H9N5 and an average mass of 139.158 Da .Chemical Reactions Analysis
5-Pyrrolidin-2-yl-1H-tetrazole has been used as an organocatalyst in various chemical reactions . For instance, it has been used in the asymmetric aldol reaction of cyclohexanone and p-nitrobenzaldehyde .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Pyrrolidin-1-yl-2h-tetrazole include a molecular formula of C5H9N5, an average mass of 139.158 Da, and a monoisotopic mass of 139.085800 Da .Aplicaciones Científicas De Investigación
Organocatalysis Enhancement 5-Pyrrolidin-1-yl-2h-tetrazole has shown notable applications in enhancing the efficiency of organocatalysis. For instance, it has been utilized in the development of silica-supported catalysts for continuous-flow aldol reactions, demonstrating good stereoselectivities, complete conversion efficiencies, and the long-term stability of the packing material (Bortolini et al., 2012). Similarly, its use as a novel and enantioselective organocatalyst for aldol reactions between acetone and various aldehydes has shown superior enantioselectivity compared to existing organocatalysts, highlighting its potential in asymmetric synthesis (Tong et al., 2008).
Synthesis and Characterization The compound has been synthesized through a concise approach developed from Cbz-L-proline, indicating its derivation and potential in stereoselective organic reactions (Wei, 2012). Research also delves into the synthesis of substituted 5-(Pyrrolidin-2-yl)tetrazoles and their application in asymmetric Biginelli reactions, which underscores its versatility in synthesizing diverse organic compounds (Wu et al., 2009).
Molecular Interaction Studies The compound plays a role in molecular interaction studies, such as in the synthesis of copper complexes with pyridyl–tetrazole ligands, exploring their DNA-binding and antioxidant properties. This research indicates its potential in bioinorganic chemistry, particularly in the design of metal complexes with specific biological activities (Reddy et al., 2016).
Advanced Material Development In addition to its applications in chemistry and biochemistry, 5-Pyrrolidin-1-yl-2h-tetrazole is also explored in the development of advanced materials. For example, its integration into the fabrication of a monolithic flow microreactor for asymmetric aldol reactions in eco-friendly solvent conditions demonstrates its utility in green chemistry and sustainable processes (Greco et al., 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-pyrrolidin-1-yl-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5/c1-2-4-10(3-1)5-6-8-9-7-5/h1-4H2,(H,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINLRESSJFINLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40279036 | |
| Record name | 5-pyrrolidin-1-yl-2h-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40279036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Pyrrolidin-1-yl-2h-tetrazole | |
CAS RN |
6280-30-4 | |
| Record name | NSC11109 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11109 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-pyrrolidin-1-yl-2h-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40279036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1346091.png)
